molecular formula C25H23N3O3 B11295417 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11295417
M. Wt: 413.5 g/mol
InChI Key: FJZJSJFCVVEZAE-UHFFFAOYSA-N
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Description

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines furan, oxazole, and phenyl groups

Preparation Methods

The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves multiple steps, including the formation of the furan and oxazole rings, as well as the introduction of the phenyl and dimethylphenoxy groups. The synthetic routes typically involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazole Ring: This step often involves the reaction of an amide with a nitrile under dehydrating conditions.

    Introduction of the Phenyl and Dimethylphenoxy Groups: These groups can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target molecules. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar compounds to 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile include:

    5-[(Dimethylamino)methyl]-2-furanmethanol: This compound shares the furan ring and dimethylamino group but lacks the oxazole and phenyl groups.

    2-(5-Methyl-2-furyl)piperidine: This compound contains a furan ring but differs in the presence of a piperidine ring instead of the oxazole and phenyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23N3O3/c1-16-9-10-17(2)23(13-16)29-15-20-11-12-22(30-20)25-28-21(14-26)24(31-25)27-18(3)19-7-5-4-6-8-19/h4-13,18,27H,15H2,1-3H3

InChI Key

FJZJSJFCVVEZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NC(C)C4=CC=CC=C4)C#N

Origin of Product

United States

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